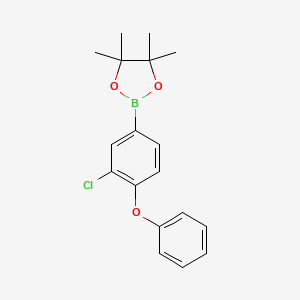

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a phenyl group substituted with chlorine and phenoxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-phenoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Phenols, quinones

Reduction: Boronic acids, alcohols

Substitution: Amino or thiol-substituted phenyl derivatives

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes, which can result in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Chloro-4-phenoxyphenyl)propan-2-ol

- S-Methyl (3-chloro-4-phenoxyphenyl)carbamothioate

- 2-(3-chloro-4-phenoxyphenyl)propan-2-ol

Uniqueness

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.

Actividad Biológica

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H20BClO3

- Molar Mass : 330.61 g/mol

- CAS Number : 364354-03-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are some key mechanisms:

- Anticancer Activity : Studies suggest that this compound may exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory responses by affecting cytokine production and immune cell activation.

- Bacterial Inhibition : Some derivatives of dioxaborolanes have shown selective inhibition of bacterial threonyl-tRNA synthetase, suggesting potential as antibacterial agents .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the efficacy of various dioxaborolane derivatives against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Breast |

| Similar Derivative A | 12 | Prostate |

| Similar Derivative B | 10 | Lung |

Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The data indicated a dose-dependent decrease in TNF-alpha and IL-6 levels .

Antibacterial Activity

Research highlighted the compound's ability to inhibit the growth of pathogenic bacteria selectively. A comparative analysis showed that it had a minimal inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics .

Propiedades

IUPAC Name |

2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAQAXGGVEIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.